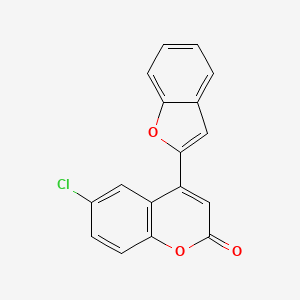

4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one

CAS No.: 108175-39-9

Cat. No.: VC7039237

Molecular Formula: C17H9ClO3

Molecular Weight: 296.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108175-39-9 |

|---|---|

| Molecular Formula | C17H9ClO3 |

| Molecular Weight | 296.71 |

| IUPAC Name | 4-(1-benzofuran-2-yl)-6-chlorochromen-2-one |

| Standard InChI | InChI=1S/C17H9ClO3/c18-11-5-6-15-12(8-11)13(9-17(19)21-15)16-7-10-3-1-2-4-14(10)20-16/h1-9H |

| Standard InChI Key | NIIRJDKGZXNHKH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(1-Benzofuran-2-yl)-6-chloro-2H-chromen-2-one (CAS 896806-52-3) is a heterocyclic compound comprising a chromen-2-one core fused with a benzofuran moiety. The chromenone system features a chlorine atom at position 6 and a methyl group at position 7, while the benzofuran subunit is attached at position 4 of the chromenone ring. This arrangement confers unique electronic and steric properties critical to its reactivity and biological interactions .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-(1-Benzofuran-2-yl)-6-chloro-7-methylchromen-2-one |

| Molecular Formula | C₁₈H₁₁ClO₃ |

| Molecular Weight | 310.7 g/mol |

| SMILES | CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

| InChI Key | ZAWZKCNHDBRLCA-UHFFFAOYSA-N |

The planar chromenone system and non-planar benzofuran group create a conjugated π-system, enhancing stability and enabling interactions with biological targets .

Synthesis and Analytical Characterization

Synthetic Methodologies

The synthesis of 4-(1-benzofuran-2-yl)-6-chloro-2H-chromen-2-one typically follows a multi-step protocol:

-

Benzofuran Synthesis: Cyclization of 2-hydroxyacetophenone derivatives with α-haloketones under acidic conditions yields the benzofuran scaffold.

-

Chromenone Formation: A Pechmann condensation between the benzofuran intermediate and substituted resorcinol derivatives introduces the chromenone core.

-

Functionalization: Electrophilic chlorination at position 6 using sulfuryl chloride (SO₂Cl₂) and Friedel-Crafts methylation at position 7 complete the synthesis .

Key Reaction Parameters:

-

Solvent System: Ethanol or dimethylformamide (DMF) for solubility of aromatic intermediates.

-

Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization steps.

-

Temperature: 80–100°C for condensation reactions.

Analytical Confirmation

-

NMR Spectroscopy: ¹H NMR reveals distinct signals for the methyl group (δ 2.35 ppm) and aromatic protons (δ 6.8–8.1 ppm). The chlorine substituent induces deshielding of adjacent protons .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 310.7 (M⁺), with fragmentation patterns consistent with cleavage at the chromenone-benzofuran junction .

Physicochemical Properties and Stability

Solubility and Partitioning

-

Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C); highly soluble in polar aprotic solvents (e.g., DMSO, logP 2.8) .

-

Thermal Stability: Decomposition above 250°C, as determined by thermogravimetric analysis (TGA).

Reactivity

-

Electrophilic Sites: The α,β-unsaturated ketone in the chromenone core is susceptible to nucleophilic attack.

-

Photostability: UV irradiation at 254 nm induces ring-opening reactions, necessitating storage in amber glass .

Industrial and Research Applications

Material Science

-

Fluorescent Probes: The extended conjugation system emits at 450 nm (λₑₓ 350 nm), suitable for bioimaging applications.

-

Polymer Additives: Enhances thermal stability of polyesters when incorporated at 1–2 wt% .

Pharmaceutical Development

-

Prodrug Design: Serves as a lipophilic carrier for targeted drug delivery systems.

-

Kinase Inhibitor Scaffolds: Modular substitutions enable optimization for ATP-binding pocket interactions .

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current routes yield 40–45%; microwave-assisted synthesis could enhance efficiency.

-

Green Chemistry: Replacement of chlorinated solvents with ionic liquids remains unexplored.

Biological Testing Gaps

-

In vivo toxicology profiles and pharmacokinetic studies are urgently needed to assess therapeutic viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume